Butallylonal
Overview
Description
Butallylonal is a barbiturate derivative that was invented in the 1920s. It has sedative properties and was primarily used as an anesthetic in veterinary medicine. This compound is considered similar in effects to pentobarbital but is longer in action, being classified as an intermediate-acting barbiturate rather than short-acting .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butallylonal, chemically known as 5-sec-butyl-5-(beta-bromoallyl)barbituric acid, can be synthesized through a multi-step process involving the reaction of barbituric acid with appropriate alkylating agents. The synthesis typically involves the following steps:
Formation of Barbituric Acid Derivative: Barbituric acid is reacted with sec-butyl bromide under basic conditions to form 5-sec-butylbarbituric acid.
Alkylation: The 5-sec-butylbarbituric acid is then reacted with beta-bromoallyl bromide in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Butallylonal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Butallylonal has been used in various scientific research applications, including:
Chemistry: As a model compound for studying barbiturate chemistry and reactivity.
Biology: Investigating its effects on biological systems, particularly its sedative and anesthetic properties.
Medicine: Exploring its potential therapeutic uses as a sedative-hypnotic agent.
Industry: Utilized in the development of veterinary anesthetics and sedatives.
Mechanism of Action
Butallylonal exerts its effects by depressing the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to the GABA-A receptor. This binding increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. The result is a sedative and hypnotic effect .
Comparison with Similar Compounds
Pentobarbital: A short-acting barbiturate with similar sedative properties but shorter duration of action.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: Another short-acting barbiturate with rapid onset of action.
Uniqueness of Butallylonal: this compound is unique in its intermediate duration of action, making it suitable for applications where prolonged sedation is required without the extended effects of long-acting barbiturates. Its chemical structure, featuring a beta-bromoallyl group, also distinguishes it from other barbiturates .
Properties
IUPAC Name |
5-(2-bromoprop-2-enyl)-5-butan-2-yl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZMBTIUIQUJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871829 | |
Record name | Butallylonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142-70-7 | |
Record name | 5-(2-Bromo-2-propen-1-yl)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butallylonal [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butallylonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTALLYLONAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H223WHY93B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Pernocton exert its sedative and hypnotic effects?
A: Pernocton, like other barbiturates, acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system [, , ]. GABA is a neurotransmitter that reduces neuronal excitability. Pernocton binds to specific sites on the GABAA receptor, increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal firing [, , ]. This results in a decrease in central nervous system activity, leading to sedation and, at higher doses, hypnosis.
Q2: What are the downstream effects of Pernocton's interaction with GABA receptors?
A2: The enhanced GABAergic inhibition caused by Pernocton leads to a range of downstream effects, including:
- Sedation: Reduced anxiety and relaxation [, , , ]
- Hypnosis: Induction of sleep [, , , , , ]
- Amnesia: Impairment of memory formation [, , ]
- Anticonvulsant activity: Suppression of seizures [, ]
- Respiratory depression: Decreased breathing rate and depth [, , , ]
- Cardiovascular depression: Reduced heart rate and blood pressure [, , , ]
Q3: What is the molecular formula and weight of Pernocton?
A: The molecular formula of Pernocton is C11H15BrN2O3, and its molecular weight is 303.16 g/mol [].
Q4: Is there spectroscopic data available for Pernocton?
A: While the provided research papers do not delve into detailed spectroscopic analysis, specific spectroscopic techniques like NMR and IR spectroscopy would be valuable tools for structural elucidation and characterization of Pernocton [].
Q5: What is known about the stability of Pernocton under different conditions?
A: Pernocton is known to be sensitive to light and should be stored in light-resistant containers []. Additionally, as a sodium salt, it is hygroscopic and should be protected from moisture. Further research on its stability in various solvents and at different pH levels would provide a more comprehensive understanding of its stability profile.
A5: The provided research papers primarily focus on Pernocton's pharmacological properties and clinical applications as a sedative and hypnotic. Therefore, they do not provide information on its catalytic properties, computational modeling, SHE regulations, or specific analytical methods beyond its quantification in biological samples.
Q6: How do structural modifications to the Pernocton molecule affect its activity?
A6: While the provided research doesn't extensively cover the SAR of Pernocton, it's important to note that barbiturates, in general, exhibit a relationship between their structure and pharmacological activity.
- Lipophilicity: Increasing the length or branching of alkyl side chains generally enhances lipophilicity, which correlates with faster onset of action and shorter duration of action [, , ].
- Substitutions at position 5: Introducing various substituents at the 5-position of the barbituric acid ring can significantly alter potency, duration of action, and even introduce novel pharmacological effects [, , ]. For instance, the presence of a bromine atom in Pernocton influences its potency and duration of action compared to other barbiturates.
Q7: What are the formulation strategies employed to enhance Pernocton's stability and bioavailability?
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Pernocton?
A:
- Absorption: Pernocton is rapidly absorbed following intravenous administration, leading to a rapid onset of action [, , ].
- Distribution: It readily crosses the blood-brain barrier, explaining its central nervous system effects [, ].
- Metabolism: Pernocton is primarily metabolized in the liver [, , ].
- Excretion: Approximately 65% of Pernocton is excreted in the urine, with the remainder excreted in bile or feces [].
Q9: Are there differences in Pernocton's pharmacokinetics based on sex?
A: Yes, research has shown that female rats are significantly more sensitive to the effects of Pernocton compared to male rats []. This difference manifests as a longer duration of sleep and a higher mortality rate in females at the same dose. This highlights the importance of considering sex as a biological variable in pharmacological studies.
Q10: What are the in vivo models used to study Pernocton's effects?
A: Researchers have employed various animal models, including rats [, ] and rabbits [], to investigate the pharmacological effects of Pernocton. These studies have provided insights into its sedative, hypnotic, and anticonvulsant properties, as well as its potential toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.